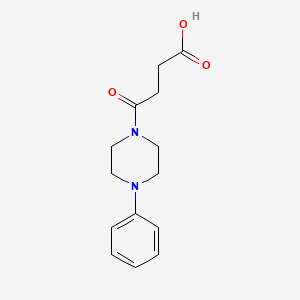

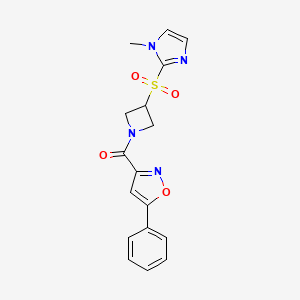

![molecular formula C11H25ClN2O2 B2746931 Tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate;hydrochloride CAS No. 2402789-95-9](/img/structure/B2746931.png)

Tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of “Tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate;hydrochloride” is not explicitly provided in the searched resources .Chemical Reactions Analysis

The specific chemical reactions involving “Tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate;hydrochloride” are not detailed in the searched resources .Physical And Chemical Properties Analysis

The physical and chemical properties of “Tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate;hydrochloride” are not explicitly stated in the searched resources .Aplicaciones Científicas De Investigación

Antibiotic Development

Ceftolozane, a fifth-generation cephalosporin antibiotic, is derived from structural modifications of FK518. Tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate serves as a crucial intermediate in the synthesis of ceftolozane. Ceftolozane exhibits a broad antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and notable efficacy against Pseudomonas aeruginosa and multidrug-resistant strains .

Skeletal Editing of Organic Molecules

Researchers have employed tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate as a key reagent for “skeletal editing” of organic molecules. This involves nitrogen atom deletion, leading to structural modifications. Notably, this compound plays a pivotal role in the synthesis of ceftolozane, demonstrating its versatility in organic synthesis .

Cross-Linking Reagent

Tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate can serve as a cross-linking reagent in various organic syntheses. Its use facilitates the formation of covalent bonds between molecules, aiding in the design of novel materials or functionalized compounds .

PDE4 Inhibitor Research

In the development of PDE4 inhibitors for anti-inflammatory purposes, researchers have explored pyrazole derivatives. Tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate has been utilized in synthetic routes to enantiopure derivatives, demonstrating its potential in drug discovery .

Alkyl Halide Synthesis

Tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate reacts readily with hydrogen halides (e.g., HCl) to form the corresponding tert-butyl chloride. This straightforward SN1 reaction provides an efficient method for alkyl halide synthesis .

Jaspine B Intermediate

Jaspine B, a natural product isolated from various sponges, exhibits cytotoxic activity against human carcinoma cell lines. Tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate serves as an intermediate in the synthesis of jaspine B, highlighting its relevance in natural product chemistry and drug development .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O2.ClH/c1-8(2)6-9(7-12)13-10(14)15-11(3,4)5;/h8-9H,6-7,12H2,1-5H3,(H,13,14);1H/t9-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJEJJVWQXQBBLF-FVGYRXGTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CN)NC(=O)OC(C)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CN)NC(=O)OC(C)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

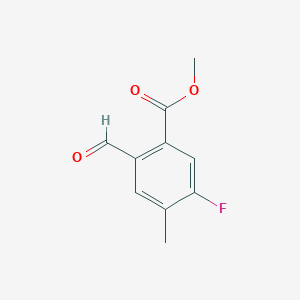

![4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile](/img/structure/B2746848.png)

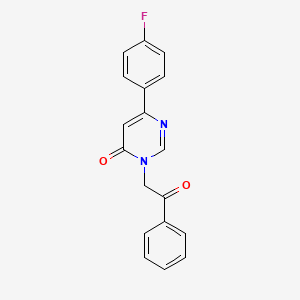

![3-(4-Ethoxyphenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2746853.png)

![N-(1,3-benzothiazol-2-yl)-2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2746855.png)

![N-cyclopentyl-2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide](/img/structure/B2746859.png)

![3-(4-ethoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2746866.png)

![2-(4-chlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2746869.png)

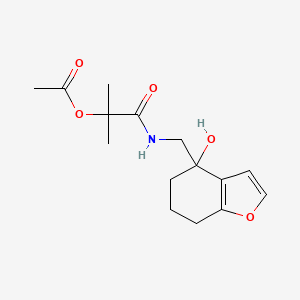

![2,2-dimethyl-N-({1-[(2,2,3,3-tetramethyl-4-oxoazetidin-1-yl)methyl]piperidin-3-yl}methyl)propanamide](/img/structure/B2746870.png)